フィルグラスチム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Filgrastim, sold under the brand name Neupogen among others, is a medication used to treat low neutrophil count. Low neutrophil counts may occur with HIV/AIDS, following chemotherapy or radiation poisoning, or be of an unknown cause. Filgrastim is a recombinant form of the naturally occurring granulocyte colony-stimulating factor (G-CSF). It works by stimulating the body to increase neutrophil production .
科学的研究の応用
Filgrastim has a wide range of scientific research applications:
Chemistry: Used as a model protein for studying protein engineering and recombinant DNA technology.
Biology: Helps in understanding the regulation of neutrophil production and the role of granulocyte colony-stimulating factor in the immune system.
Medicine: Used to treat neutropenia in patients undergoing chemotherapy, bone marrow transplantation, or suffering from chronic neutropenia. .
Industry: Filgrastim and its biosimilars are produced on an industrial scale for therapeutic use.
作用機序
Target of Action
Filgrastim is a form of recombinant human granulocyte colony-stimulating factor (G-CSF) used to induce the production of granulocytes . It binds to the G-CSF receptor, which is primarily found on cells in the bone marrow . The primary targets of Filgrastim are the neutrophils, a type of white blood cell that plays a crucial role in the body’s immune response .
Mode of Action
Filgrastim mimics the biological actions of G-CSF to increase the levels of neutrophils in the blood . It stimulates the production, maturation, and activation of neutrophils, thereby increasing both their migration and cytotoxicity . Filgrastim also controls the proliferation of committed progenitor cells and influences their maturation into mature neutrophils .
Biochemical Pathways
Filgrastim acts on the granulocyte colony-stimulating factor (G-CSF) pathway. This pathway regulates the production and release of neutrophils from the bone marrow . Filgrastim enhances functions such as phagocytosis, superoxide anion generation, chemiluminescence, bacterial killing, and antibody-dependent cell-mediated cytotoxicity (ADCC) .
Pharmacokinetics
Filgrastim exhibits nonlinear pharmacokinetics. After subcutaneous administration, the maximum serum concentrations of Filgrastim are achieved within 2 to 8 hours . The clearance of Filgrastim decreases with increased dosing, suggesting that one of the clearance pathways for Filgrastim is saturated at high serum concentrations .
Result of Action
The primary result of Filgrastim’s action is an increase in the levels of neutrophils in the blood, which helps to lower the risk of infection after myelosuppressive therapy . It also has a number of therapeutic uses, including the management and prevention of infections and febrile neutropenia in patients receiving myelosuppressive chemotherapy or radiation therapy .
Action Environment
The efficacy of Filgrastim can be influenced by various environmental factors. For instance, the route of administration (intravenous, subcutaneous) can impact the bioavailability of the drug . Additionally, the patient’s overall health status, including their renal function, can affect the drug’s pharmacokinetics
生化学分析
Biochemical Properties
Filgrastim plays a crucial role in biochemical reactions by binding to the granulocyte colony-stimulating factor receptor (G-CSFR) on the surface of hematopoietic cells. This interaction triggers a cascade of intracellular signaling pathways that promote the proliferation, differentiation, and activation of neutrophil precursors. Filgrastim interacts with various biomolecules, including enzymes and proteins involved in cell signaling, such as Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3). These interactions lead to the activation of transcription factors that regulate gene expression and cellular responses .
Cellular Effects
Filgrastim exerts significant effects on various types of cells and cellular processes. It primarily influences hematopoietic cells by promoting the proliferation and differentiation of neutrophil precursors in the bone marrow. Additionally, filgrastim enhances the function of mature neutrophils by increasing their phagocytic activity, chemotaxis, and oxidative burst. Filgrastim also impacts cell signaling pathways, such as the JAK-STAT pathway, leading to changes in gene expression and cellular metabolism. These effects contribute to the overall enhancement of the immune response .
Molecular Mechanism
The molecular mechanism of action of filgrastim involves its binding to the granulocyte colony-stimulating factor receptor on the surface of target cells. This binding induces receptor dimerization and activation of associated Janus kinases, which phosphorylate and activate signal transducer and activator of transcription proteins. The activated STAT proteins translocate to the nucleus, where they regulate the expression of genes involved in cell proliferation, differentiation, and survival. Filgrastim also modulates the activity of various enzymes and signaling molecules, contributing to its overall effects on hematopoietic cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of filgrastim can vary over time. Filgrastim is known to be stable under specific conditions, but it can degrade over time, leading to a reduction in its biological activity. Long-term studies have shown that filgrastim can have sustained effects on cellular function, including prolonged stimulation of neutrophil production and enhanced immune responses. The stability and degradation of filgrastim can influence its efficacy and potency in laboratory experiments .
Dosage Effects in Animal Models
The effects of filgrastim vary with different dosages in animal models. At low doses, filgrastim can effectively stimulate neutrophil production without causing significant adverse effects. At higher doses, filgrastim may induce toxic effects, such as splenomegaly and bone pain. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes. These dosage-dependent effects highlight the importance of optimizing filgrastim dosing regimens in clinical settings .
Metabolic Pathways
Filgrastim is involved in various metabolic pathways, primarily related to hematopoiesis and immune responses. It interacts with enzymes and cofactors involved in cell signaling and gene expression, such as Janus kinase 2 and signal transducer and activator of transcription 3. Filgrastim also affects metabolic flux and metabolite levels by modulating the activity of key enzymes and regulatory proteins. These interactions contribute to the overall regulation of hematopoietic cell function and immune responses .
Transport and Distribution
Filgrastim is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily localized to the bone marrow, where it exerts its effects on hematopoietic cells. Filgrastim can also be distributed to other tissues, such as the spleen and liver, where it may influence immune responses and cellular functions. The transport and distribution of filgrastim are critical for its therapeutic efficacy and overall biological activity .
Subcellular Localization
Filgrastim is primarily localized to the cytoplasm and cell membrane of target cells. It interacts with specific receptors and signaling molecules, leading to its activation and subsequent cellular responses. Filgrastim may also undergo post-translational modifications, such as phosphorylation, which can influence its subcellular localization and activity. These modifications and interactions contribute to the precise regulation of filgrastim’s effects on hematopoietic cells and immune responses .
準備方法
Synthetic Routes and Reaction Conditions
Filgrastim is produced by recombinant DNA technology. The gene encoding human granulocyte colony-stimulating factor is inserted into the bacterium Escherichia coli. The bacteria are then cultured and induced to produce the protein, which is subsequently purified .
Industrial Production Methods
The industrial production of Filgrastim involves several steps:
Gene Cloning: The gene for human granulocyte colony-stimulating factor is cloned into a plasmid vector.
Transformation: The plasmid is introduced into Escherichia coli cells.
Fermentation: The transformed Escherichia coli cells are cultured in large fermenters.
Protein Expression: The bacteria express the granulocyte colony-stimulating factor protein.
Purification: The protein is purified through a series of chromatography steps to ensure high purity and activity.
化学反応の分析
Types of Reactions
Filgrastim undergoes various chemical reactions, including:
Pegylation: This involves the attachment of polyethylene glycol (PEG) to the protein to improve its stability and half-life.
Oxidation: Filgrastim can undergo oxidation, which may affect its activity and stability.
Common Reagents and Conditions
Pegylation: Succinimide derivatives of polyethylene glycol are commonly used for pegylation.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to study the oxidation of Filgrastim.
Major Products Formed
Pegylated Filgrastim: This form has improved pharmacokinetic properties and is used in clinical settings.
Oxidized Filgrastim: This form may have reduced activity and stability.
類似化合物との比較
Similar Compounds
Pegfilgrastim: A pegylated form of Filgrastim with a longer half-life.
Lenograstim: Another form of granulocyte colony-stimulating factor used for similar indications.
Biosimilar Filgrastim: Various biosimilars of Filgrastim are available, offering similar therapeutic benefits
Uniqueness
Filgrastim is unique due to its recombinant production method and its specific use in increasing neutrophil counts. Pegfilgrastim, while similar, has a longer duration of action due to pegylation, making it more suitable for less frequent dosing .
特性
CAS番号 |
121181-53-1 |
---|---|
分子式 |
W99 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。